![molecular formula C16H15N3O3S B5613917 2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5613917.png)
2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediol
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Overview
Description
The compound “2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediol” is a complex organic molecule that contains an indole and a pyrimidine ring. Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The 2,3-dimethyl-1H-indole part of the molecule contains a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrimidine part of the molecule is a six-membered ring with nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Indoles are known to undergo electrophilic substitution reactions . Pyrimidines can participate in a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, indoles are generally crystalline and colorless, with a distinct odor . They are also known to be highly soluble in water and other polar solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potency against Coxsackie B4 virus .
Antioxidant Properties
The compound’s antioxidant activity is noteworthy. Researchers have explored its potential in scavenging free radicals and protecting cells from oxidative stress .
Anti-HIV Activity
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: were screened for anti-HIV activity. They showed promise against both HIV-1 and HIV-2 strains .
Other Biological Activities
Indole derivatives have diverse effects, including anti-inflammatory, antitubercular, antidiabetic, and antimalarial activities. Our compound’s unique structure may contribute to similar effects .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
The future directions for research on this compound could involve exploring its potential biological activities and developing new synthetic methods. Given the wide range of biological activities exhibited by indole derivatives , this compound could have potential applications in medicinal chemistry.
properties
IUPAC Name |
2-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-10(2)19(12-6-4-3-5-11(9)12)15(22)8-23-16-17-13(20)7-14(21)18-16/h3-7H,8H2,1-2H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUFDMRYOYZWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC(=CC(=O)N3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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